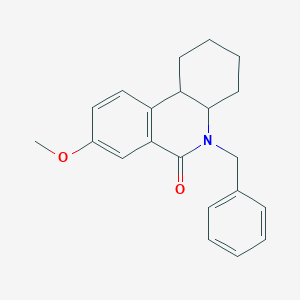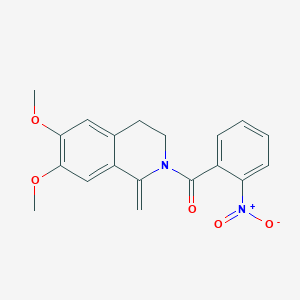![molecular formula C20H22N2O4 B289211 2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMCA and belongs to the class of amide derivatives. MMCA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of MMCA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways. MMCA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the production of pro-inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MMCA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. MMCA also has the potential to reduce oxidative stress and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMCA has several advantages for lab experiments. It is stable, easy to synthesize, and has a high yield and purity. MMCA is also relatively non-toxic and has a low risk of adverse effects. However, one limitation of MMCA is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for MMCA research. One area of interest is the development of MMCA analogs with improved pharmacological properties. Another direction is the investigation of the synergistic effects of MMCA with other anticancer agents. MMCA can also be studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of MMCA can be further elucidated to improve our understanding of its pharmacological effects.
In conclusion, MMCA is a promising chemical compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MMCA for drug development.
Métodos De Síntesis
The synthesis of MMCA involves the condensation reaction between 2-(3-methoxyphenyl)acetic acid and 2-(4-morpholinylcarbonyl)aniline. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N,N-dimethylformamide (DMF) as the solvent. The resulting product is purified by column chromatography to obtain MMCA in high yield and purity.
Aplicaciones Científicas De Investigación
MMCA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic activities. MMCA has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. It also has the potential to reduce inflammation and pain by inhibiting the production of prostaglandins and cytokines.
Propiedades
Fórmula molecular |
C20H22N2O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-6-4-5-15(13-16)14-19(23)21-18-8-3-2-7-17(18)20(24)22-9-11-26-12-10-22/h2-8,13H,9-12,14H2,1H3,(H,21,23) |
Clave InChI |
LJVNBJMPJSIKDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
SMILES canónico |
COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
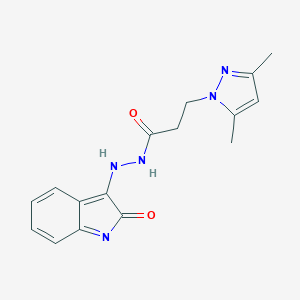
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)
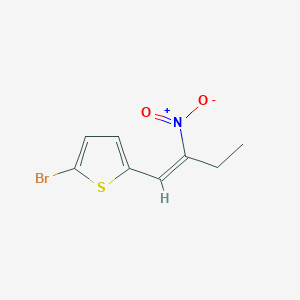
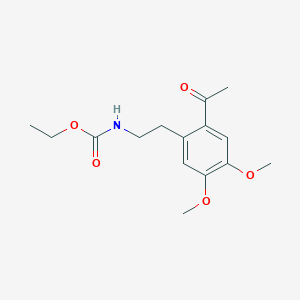
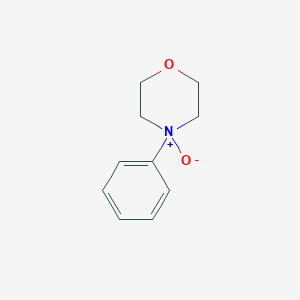
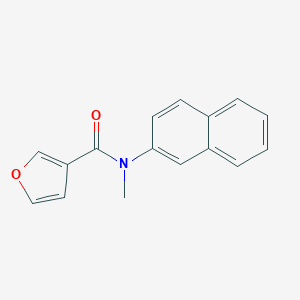
![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)
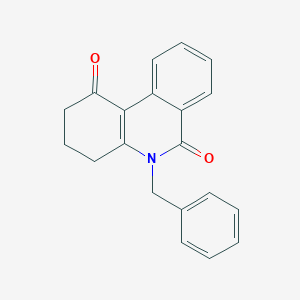
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)
